B1575012 Cancer/testis antigen 1 (ORF2 (14-33))

Cancer/testis antigen 1 (ORF2 (14-33))

Cat. No. B1575012
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cancer/testis antigen 1;  NY-ESO-1

Scientific Research Applications

  • Cancer/Testis Antigens as Targets for Cancer Immunotherapy : Cancer/testis (CT) antigens, including ORF2 (14-33), are expressed in male germ cells and various types of tumors, but not in adult somatic tissues. This unique expression pattern makes them ideal targets for cancer vaccines. CT antigens can induce spontaneous immune responses in cancer patients, leading to the development of antigen-specific cancer vaccines. Clinical trials with MAGE-A and NY-ESO-1, which are members of CT antigens, are currently in progress (Scanlan et al., 2002).

  • Expression in Various Cancer Types and Immunogenicity : Cancer-testis antigens like ORF2 (14-33) are expressed in melanoma, soft tissue sarcoma, and other cancers, but not in normal adult somatic tissue. Their expression can trigger T lymphocyte responses, making them useful in cancer immunotherapy and as biomarkers for early cancer detection (Segal et al., 2005).

  • Role as Biomarkers and Therapeutic Targets : CT antigens, due to their restricted expression in testis and various cancers, can serve as biomarkers for early detection of cancers and as promising candidates for cancer immunotherapy. Their expression in cancers can be immunogenic, making them major focuses for vaccine-based clinical trials (Ghafouri-Fard & Modarressi, 2009).

  • Preferential Expression in Hormone-Receptor Negative Cancers : Studies have shown that multiple Cancer/Testis Antigens, including ORF2 (14-33), are more frequently expressed in hormone receptor-negative and high-grade cancers, such as breast cancer. This suggests that CT antigens might be particularly relevant for cancers that currently have limited treatment options (Chen et al., 2011).

  • Novel Cancer Testis Antigens in Diverse Cancers : New CT antigens like ORF2 (14-33) are being identified in various cancers such as pancreatic, lung, and endometrial cancers, expanding the scope of potential targets for cancer diagnosis and immunotherapy (Okada et al., 2006).

  • Potential in Tumor Vaccines and Immunotherapy : The immunogenicity and restricted expression of CT antigens make them promising candidates for tumor vaccines. The development of therapeutic cancer vaccines based on CT antigens like ORF2 (14-33) is an area of active research, with multiple clinical trials already underway (Loukinov et al., 2006).

properties

sequence

QGAMLAAQERRVPRAAEVPR

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Cancer/testis antigen 1 (ORF2 (14-33)); NY-ESO-1 (OFR2(14-33))

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.